molecular formula C15H12BrNO3 B1617714 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide CAS No. 337925-74-3

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide

Cat. No.: B1617714
CAS No.: 337925-74-3
M. Wt: 334.16 g/mol
InChI Key: MMOPIDSPFSNPKK-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a bromophenyl group and an oxoethoxy linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of benzoic acid with an amine in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted benzamides.

Scientific Research Applications

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The bromophenyl group and oxoethoxy linkage play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzonitrile
  • 2-[2-(4-Bromophenyl)-2-oxoethoxy]-N-phenylbenzamide

Uniqueness

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is unique due to its specific structural features, such as the bromophenyl group and oxoethoxy linkage.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPIDSPFSNPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354111
Record name 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337925-74-3
Record name 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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